Technical Support Center: Accurate Quantification of Avibactam Sodium using HPLC

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Compound of Interest		
Compound Name:	Avibactam Sodium	
Cat. No.:	B1665336	Get Quote

Welcome to the technical support center for the analysis of **Avibactam Sodium**. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC method development and execution for the accurate quantification of **Avibactam Sodium**.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC method for Avibactam Sodium?

A good starting point for a reversed-phase HPLC (RP-HPLC) method for **Avibactam Sodium**, often in combination with Ceftazidime, would involve a C18 column (e.g., Hypersil ODS, 150x4.6mm, 5µm) with a mobile phase consisting of a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.[1][2] The pH of the buffer is a critical parameter to control retention and peak shape, with values around 3.0 to 4.0 often being effective.[1][2] Detection is typically carried out using a PDA detector at a wavelength of approximately 260 nm.

Q2: How can I improve the retention of the highly polar Avibactam peak?

Due to its polar nature, retaining Avibactam on a traditional C18 column can be challenging. One effective strategy is to use an ion-pairing agent, such as tetrabutylammonium hydrogen sulfate (TBA), in the mobile phase.[3] This agent pairs with the anionic Avibactam, increasing

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its hydrophobicity and thus its retention on the reversed-phase column.[3] Additionally, using a mobile phase with a lower percentage of organic solvent will increase retention.

Q3: My Avibactam peak is showing significant tailing. What are the possible causes and solutions?

Peak tailing for Avibactam can be caused by several factors:

- Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the analyte, causing tailing. Using a highly end-capped column or operating the mobile phase at a lower pH (e.g., around 3.0) can help to suppress these interactions.
- Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.
 Try diluting your sample and re-injecting.
- Contamination: A contaminated guard column or analytical column can also result in poor peak shape. Flushing the column or replacing the guard column may resolve the issue.

Q4: I am observing a drift in the retention time of Avibactam. What should I check?

Retention time drift is a common HPLC issue that can be attributed to several factors:

- Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the
 more volatile organic component can lead to a change in elution strength and, consequently,
 retention time.[4][5] It is crucial to prepare fresh mobile phase daily and keep the solvent
 reservoirs capped.[4]
- Column Temperature: Fluctuations in column temperature can cause significant shifts in retention times.[4][5] Using a column oven to maintain a constant temperature is highly recommended.[4]
- Column Equilibration: Insufficient column equilibration time between runs, especially when using a gradient method, can lead to retention time variability.[4] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4]
- Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time drift.



Q5: How do I perform forced degradation studies for Avibactam Sodium?

Forced degradation studies are essential to develop a stability-indicating HPLC method.[7] Avibactam, along with its combination drug like Ceftazidime, should be subjected to various stress conditions as per ICH guidelines.[8][9] These typically include:

Acid Hydrolysis: 0.1 M HCl

Base Hydrolysis: 0.1 M NaOH

• Oxidative Degradation: 3% Hydrogen Peroxide

• Thermal Degradation: Heating at a specific temperature (e.g., 60-80°C)

Photolytic Degradation: Exposure to UV light

The goal is to achieve partial degradation of the drug substance. The developed HPLC method should then be able to separate the intact drug peak from any degradation products formed.[7]

Troubleshooting Guide

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Problem	Potential Cause	Recommended Solution
No Peak or Very Small Peak for Avibactam	Injection issue (e.g., blocked needle, air in sample loop).	Check the injector for any blockages and ensure the sample loop is completely filled. Purge the system to remove any air bubbles.[4]
Detector issue (e.g., lamp off, incorrect wavelength).	Verify that the detector lamp is on and set to the correct wavelength for Avibactam detection (around 260 nm).	
Sample degradation.	Ensure proper storage and handling of Avibactam standards and samples. Prepare fresh solutions as needed.	
Poor Resolution Between Avibactam and Ceftazidime	Mobile phase composition is not optimal.	Adjust the ratio of the buffer to the organic solvent. A lower percentage of the organic modifier will generally increase retention and may improve resolution.
Incorrect pH of the mobile phase.	Optimize the pH of the buffer. Small changes in pH can significantly affect the retention and selectivity of ionizable compounds.[5]	
Column is not efficient.	Check the column's performance using a standard mixture. If the efficiency is low, the column may need to be replaced.	
High Backpressure	Blockage in the system (e.g., clogged frit, blocked tubing).	Systematically check for blockages by disconnecting components, starting from the



		detector and moving backward.[6] Reverse flush the column (disconnected from the detector) if it is clogged.[6]
Mobile phase precipitation.	Ensure that the mobile phase components are fully miscible and that the buffer salts do not precipitate when mixed with the organic solvent.[6] Filter the mobile phase before use. [6]	
Baseline Noise or Drift	Air bubbles in the system.	Degas the mobile phase thoroughly using sonication or vacuum degassing.[2][6] Purge the pump to remove any trapped air.[6]
Contaminated mobile phase or detector cell.	Use high-purity HPLC grade solvents and prepare fresh mobile phase. Flush the detector cell with a strong solvent like isopropanol.[6]	
Leaking fittings.	Check all fittings for leaks and tighten them as necessary.[6]	_

Quantitative Data Summary

Table 1: HPLC Method Parameters for Avibactam Quantification



Parameter	Method 1	Method 2	Method 3
Column	Hypersil ODS (150x4.6mm, 5μm)[1]	Inertsil ODS (150x4.6mm, 5µm)[2]	ODS (250mm x 4.6 mm, 5μm)
Mobile Phase	Mixed Phosphate Buffer (pH 4.0): Acetonitrile (60:40 v/v) [1]	Potassium Dihydrogen Orthophosphate Buffer (pH 3.0): Methanol (30:70 v/v) [2]	Buffer : Acetonitrile : Methanol (Isocratic)
Flow Rate	1.0 mL/min[1]	1.0 mL/min[2]	1.0 mL/min
Detection Wavelength	231 nm[1]	260 nm[2]	260 nm
Column Temperature	Not Specified	Not Specified	30°C

Table 2: Performance Data for Avibactam Quantification Methods

Parameter	Method 1	Method 2	Method 3
Retention Time (Avibactam)	4.410 min[1]	3.7 min[2]	3.725 min
Linearity Range (Avibactam)	60-120 μg/mL[1]	1-5 μg/mL[2]	25-150 μg/mL
% Recovery (Accuracy)	99.75%[1]	Not Specified	100.56%
LOD (Avibactam)	2.5 μg/mL[10]	3 ppm	0.11 μg/mL
LOQ (Avibactam)	7.69 μg/mL[10]	10.1 ppm	0.34 μg/mL

Experimental Protocols

Method 1: RP-HPLC for Simultaneous Estimation of Ceftazidime and Avibactam

• Sample Preparation: Accurately weigh and transfer the sample equivalent to the target concentration into a volumetric flask. Dissolve and dilute to volume with the mobile phase.

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- Standard Preparation: Prepare a stock solution of Avibactam Sodium standard in the mobile phase. From the stock solution, prepare a series of working standards covering the linearity range (e.g., 60-140 μg/mL).[10]
- Chromatographic Conditions:
 - Column: Hypersil ODS (150x4.6mm, 5μm)[1]
 - Mobile Phase: A mixture of mixed phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in the ratio of 60:40 v/v.[1]
 - Flow Rate: 1.0 mL/min[1]
 - Detection: UV at 231 nm[1]
 - Injection Volume: 10 μL
- Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution and quantify the amount of Avibactam by interpolating its peak area from the calibration curve.

Method 2: RP-HPLC for Simultaneous Estimation of Avibactam and Ceftazidime in a Combined Dosage Form

- Sample Preparation: For a combined dosage form, weigh the contents of the formulation and calculate the average weight. Take a quantity of the powder equivalent to the desired concentration of Avibactam and dissolve it in a suitable diluent (e.g., mobile phase). Sonicate to ensure complete dissolution and filter the solution before injection.[8]
- Standard Preparation: Prepare individual stock solutions of Avibactam and Ceftazidime. From these, prepare a mixed standard solution at the working concentration.
- Chromatographic Conditions:
 - Column: Inertsil ODS (150mm x 4.6mm, 5μm)[2]
 - Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0) and methanol in the ratio of 30:70 v/v.[2]







Flow Rate: 1.0 mL/min[2]

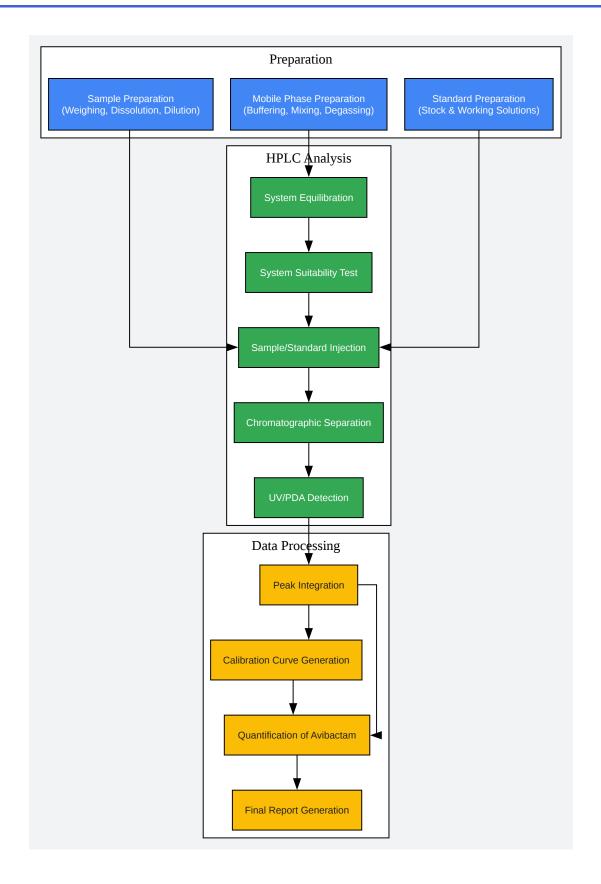
Detection: PDA detector at 260 nm[2]

 \circ Injection Volume: 10 μL

 Analysis: Perform system suitability tests to ensure the chromatographic system is working correctly. Inject the mixed standard and sample solutions, and calculate the concentration of Avibactam in the sample.

Visualizations





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Caption: General experimental workflow for HPLC analysis of Avibactam Sodium.





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Caption: Troubleshooting decision tree for poor Avibactam peak shape in HPLC.



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